molecular formula C₂₄H₃₀O₃ B1146243 17-Epidrospirenone CAS No. 90457-65-1

17-Epidrospirenone

Cat. No.: B1146243
CAS No.: 90457-65-1
M. Wt: 366.49
InChI Key:
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Description

17-Epidrospirenone is a synthetic derivative of drospirenone, a progestational compound commonly used in oral contraceptives. It is characterized by a reversed configuration of the 17-spirolactone ring, which significantly impacts its biological activity. Unlike drospirenone, this compound does not exhibit progestational activity .

Scientific Research Applications

17-Epidrospirenone has several scientific research applications, including:

Mechanism of Action

Target of Action

17-Epidrospirenone, also known as Isodrospirenone, is a derivative of drospirenone . Drospirenone is a synthetic progestational compound used in oral contraceptives in combination with ethinyl estradiol . The primary target of drospirenone is the mineralocorticoid receptor .

Mode of Action

Drospirenone and ethinyl estradiol in combination suppress the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), preventing ovulation . Other changes induced by this drug which may aid in the prevention of pregnancy include alterations in cervical mucus consistency, hindering sperm movement .

Biochemical Pathways

The degradation of estrogens, including this compound, involves several biochemical pathways. The initial steps of estrogen catabolism were investigated in Sphingomonas sp. strain KC8 . Three estrogen catabolic gene clusters were identified in its genome . The enzyme responsible for the meta-cleavage of the estrogen A ring was characterized .

Pharmacokinetics (ADME Properties)

Drospirenone, a related compound, is known to be used in oral contraceptive tablets . These tablets contain no less than 90.0% and no more than 110.0% of the labeled amount of drospirenone .

Result of Action

It’s worth noting that the presence of estrogens, including 17β-estradiol, decreases microviscosity, which improves bioenergetic function . This offers a biophysical mechanism by which estrogens influence energy homeostasis .

Action Environment

Environmental factors can influence the degradation of estrogens, including this compound . For instance, the existence of alternative carbon sources and their concentration levels can affect the biodegradation of estrogens

Future Directions

Drospirenone, in combination with ethinyl estradiol or estetrol, is indicated as an oral contraceptive for the prevention of pregnancy . In addition to its use for contraceptive effects, this combination is used to treat moderate acne vulgaris and the symptoms of premenstrual dysphoric disorder . The drug has approved indications for combination with estrogens for the treatment of menopause-associated symptoms, such as vasomotor symptoms and vulvovaginal atrophy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-epidrospirenone involves the stereospecific inversion of the 17-position in drospirenone. This can be achieved through various chemical reactions, including the use of strong bases or specific catalysts that facilitate the inversion process. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The production process is optimized for yield and efficiency, ensuring that the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: 17-Epidrospirenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds or alkylated derivatives .

Comparison with Similar Compounds

Uniqueness of 17-Epidrospirenone: this compound is unique due to its reversed configuration of the 17-spirolactone ring, which significantly impacts its biological activity. Unlike drospirenone, it does not exhibit progestational activity, making it a valuable reference compound in stereoisomerism studies and a potential candidate for developing new therapeutic agents with specific biological properties .

Properties

IUPAC Name

(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METQSPRSQINEEU-BCOSXLPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]57CCC(=O)O7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238175
Record name 17-Epidrospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90457-65-1
Record name 17-Epidrospirenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090457651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Epidrospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-Epidrospirenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 17-EPIDROSPIRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/525L697X6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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